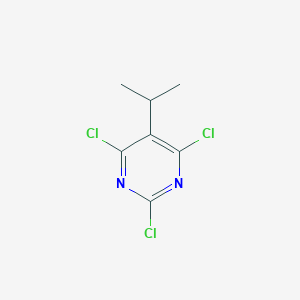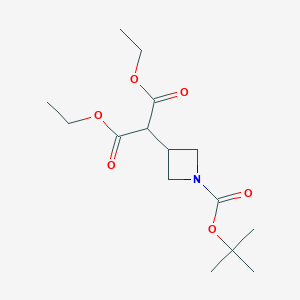
Diethyl 2-(3-bromobenzyl)malonate
概要
説明
Diethyl 2-(3-bromobenzyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a bromobenzyl group attached to the malonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Diethyl malonate+3-bromobenzyl bromideNaOEt, EtOHDiethyl 2-(3-bromobenzyl)malonate
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: Diethyl 2-(3-bromobenzyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted benzyl compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium ethoxide, potassium carbonate.
Hydrolysis Agents: Aqueous acids or bases.
Decarboxylation Conditions: Elevated temperatures, often in the presence of a catalyst.
Major Products:
- Substituted benzyl derivatives.
- Carboxylic acids from hydrolysis.
- Decarboxylated products.
科学的研究の応用
Diethyl 2-(3-bromobenzyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in nucleophilic substitution reactions. The bromobenzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Diethyl malonate: A simpler malonate ester without the bromobenzyl group.
Diethyl 2-benzylmalonate: Similar structure but lacks the bromine atom.
Uniqueness: Diethyl 2-(3-bromobenzyl)malonate is unique due to the presence of the bromobenzyl group, which enhances its reactivity and allows for the introduction of additional functional groups through substitution reactions. This makes it a valuable compound in the synthesis of more complex molecules.
特性
IUPAC Name |
diethyl 2-[(3-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBUOOSCRTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453619 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107558-73-6 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)





![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)




